molecular formula C10H19NO B1197930 (6S,7R)-2-azaspiro[5.5]undecan-7-ol CAS No. 49620-06-6

(6S,7R)-2-azaspiro[5.5]undecan-7-ol

Cat. No.: B1197930
CAS No.: 49620-06-6
M. Wt: 169.26 g/mol
InChI Key: POCJOGNVFHPZNS-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,7R)-2-Azaspiro[5.5]undecan-7-ol () is a chiral spirocyclic compound of significant interest in advanced pharmaceutical research and organic synthesis. This compound features a unique spiro[5.5]undecane skeleton incorporating a nitrogen heteroatom and an alcohol group in a specific (6S,7R) stereochemical configuration. Its molecular formula is C10H19NO, and it has a predicted molecular weight of 169.26 g/mol [Citation 4]. The distinct three-dimensional structure of this azaspiro compound imposes significant conformational constraints, reducing rotational freedom and locking the molecule into a well-defined, rigid geometry that is highly valuable in drug design [Citation 5]. This rigidity can lead to improved selectivity for biological targets and enhanced metabolic stability compared to more flexible linear amines. The nitrogen atom within the ring system acts as a basic center, while the hydroxyl group provides a hydrogen-bond donor site, creating a versatile bifunctional pharmacophore capable of engaging with diverse enzymatic targets and receptors [Citation 5]. Researchers utilize this compound as a key synthetic intermediate and building block for constructing more complex molecules, with its stereochemistry playing a critical role in its biological activity and interaction with chiral environments [Citation 5][Citation 7]. The compound's properties make it a candidate for developing therapeutics for neurological disorders and antimicrobial agents, with its chiral spirocyclic architecture serving as a cornerstone for creating next-generation targeted therapies [Citation 5]. This product is intended for research and development purposes only in laboratory settings. It is not manufactured for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

49620-06-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(6S,11R)-2-azaspiro[5.5]undecan-11-ol

InChI

InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10+/m1/s1

InChI Key

POCJOGNVFHPZNS-ZJUUUORDSA-N

SMILES

C1CCC2(CCCNC2)C(C1)O

Isomeric SMILES

C1CC[C@@]2(CCCNC2)[C@@H](C1)O

Canonical SMILES

C1CCC2(CCCNC2)C(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (6S,7R)-2-azaspiro[5.5]undecan-7-ol with analogous spirocyclic compounds:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Bioactivity Highlights References
This compound Azaspiro[5.5]undecane -OH at C7 169.26 CNS penetration, enzyme inhibition
7-Azaspiro[4.5]decane-1-carboxylic acid derivatives (16a, 16b) Azaspiro[4.5]decane -COOH at C1, -N-Benzyl ~285 (with H₂O) GABA analog synthesis
(2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (A2ha) Linear amino acid -NH₂, -OH, -COOH 220.22 Component of edeine antibiotics
(6S,7R,8R)-7a-Glycosyloxylyoniresinol Spiro-lignan with glycoside -O-Glucose at C7a ~500 (estimated) Antioxidant, anticancer properties
Gemmacolide AX Macrolide with spiro center -Cl, multiple -OH groups 549.0 Marine-derived cytotoxicity

Stereochemical and Pharmacokinetic Considerations

  • The 6S,7R configuration is critical for the target compound’s bioactivity, mirroring stereochemical precision in A2ha (2R,6S,7R) and gemmacolide AX (6S,7R) .
  • Lipophilicity: The target’s XlogP (1.20) is lower than lyoniresinol glycosides (higher due to sugar moieties) but higher than A2ha (polar amino acid), influencing tissue distribution .

Q & A

Q. What distinguishes this compound from similar spiro compounds like 1,4-dithiaspiro[4.5]decan-7-ol?

  • Key Differences :
  • Electrophilicity : Sulfur atoms in dithiaspiro analogs increase electrophilic reactivity, whereas nitrogen in azaspiro compounds enhances hydrogen bonding.
  • Biological Targets : Azaspiro compounds show higher affinity for amine-binding receptors (e.g., dopamine D2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,7R)-2-azaspiro[5.5]undecan-7-ol
Reactant of Route 2
(6S,7R)-2-azaspiro[5.5]undecan-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.